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Introduction
Pyrazoles are a pivotal class of heterocyclic compounds in medicinal chemistry and drug

development, lauded for their wide array of biological activities.[1] The precise structural

elucidation of novel pyrazole derivatives is the bedrock of understanding their structure-activity

relationships (SAR) and ensuring their potential as therapeutic agents. Spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS), are indispensable tools in this characterization process.[2][3]

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-methyl-1H-pyrazole-5-carbaldehyde. While a complete experimental dataset for this

specific molecule is not readily available in the public domain, this document synthesizes data

from closely related pyrazole derivatives and fundamental spectroscopic principles to offer a

robust predictive analysis for researchers and scientists in the field.[1][4]
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To contextualize the spectroscopic data, it is crucial to first visualize the molecular structure of

4-methyl-1H-pyrazole-5-carbaldehyde. The molecule consists of a five-membered pyrazole

ring with a methyl group at the 4-position and a carbaldehyde (formyl) group at the 5-position.

The presence of two adjacent nitrogen atoms, an aromatic system, and reactive functional

groups gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of 4-methyl-1H-pyrazole-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution.[5] By analyzing the chemical shifts, coupling constants, and integration

of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed molecular map can be constructed.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-methyl-1H-pyrazole-5-carbaldehyde is expected to exhibit distinct

signals corresponding to the different types of protons in the molecule. The chemical shifts are

influenced by the electronic environment of each proton.

Predicted ¹H NMR Data:
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

NH 12.0 - 13.0 broad singlet 1H

The acidic proton

on the nitrogen is

expected to be

significantly

deshielded and

may exchange

with D₂O.

CHO 9.5 - 10.5 singlet 1H

The aldehyde

proton is highly

deshielded due

to the

electronegativity

of the oxygen

atom and the

aromatic ring

current.

C3-H 7.5 - 8.5 singlet 1H

This proton is on

the pyrazole ring

and its chemical

shift is influenced

by the adjacent

nitrogen atoms.

CH₃ 2.0 - 2.5 singlet 3H

The methyl

group protons

are in a relatively

shielded

environment.

Note: Predicted chemical shifts are based on data from analogous pyrazole derivatives and

may vary depending on the solvent and experimental conditions.[6][7]
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Experimental Protocol for ¹H NMR:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as

an internal standard.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C=O (aldehyde) 180 - 190

The carbonyl carbon is the

most deshielded carbon in the

molecule.

C5 140 - 150

The carbon atom of the

pyrazole ring attached to the

aldehyde group.

C3 135 - 145
The other sp² hybridized

carbon of the pyrazole ring.

C4 110 - 120

The carbon atom of the

pyrazole ring attached to the

methyl group.

CH₃ 10 - 15

The methyl carbon is in the

aliphatic region of the

spectrum.

Note: These are predicted values based on known data for substituted pyrazoles.[6][8]

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule.[9] The absorption of infrared radiation causes molecular vibrations, and the

frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Absorption Bands:
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Notes

N-H stretch 3100 - 3300 Medium, broad

Characteristic of the

N-H bond in the

pyrazole ring.

C-H stretch (aromatic) 3000 - 3100 Medium

Associated with the C-

H bond on the

pyrazole ring.

C-H stretch (aliphatic) 2850 - 3000 Medium

Corresponding to the

C-H bonds of the

methyl group.

C=O stretch

(aldehyde)
1680 - 1710 Strong, sharp

A very characteristic

and intense

absorption for the

carbonyl group.[10]

C=N stretch 1580 - 1650 Medium
From the pyrazole

ring.

C=C stretch 1450 - 1550 Medium
From the pyrazole

ring.

Experimental Protocol for IR Spectroscopy:

Sample Preparation: The sample can be analyzed as a solid using the KBr pellet method or

as a thin film. For the KBr method, a small amount of the sample is ground with dry KBr and

pressed into a transparent disk.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the KBr pellet or the empty sample holder is

recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition

of a compound.[11] The fragmentation pattern observed in the mass spectrum can also offer

valuable structural clues.[12]

Predicted Mass Spectrometry Data:

Molecular Ion (M⁺): The molecular weight of 4-methyl-1H-pyrazole-5-carbaldehyde
(C₅H₆N₂O) is 110.11 g/mol . A prominent molecular ion peak is expected at m/z = 110.

Key Fragmentation Pathways: The fragmentation of pyrazoles often involves the loss of

small, stable molecules.[12] For 4-methyl-1H-pyrazole-5-carbaldehyde, key

fragmentations could include:

Loss of CO (M-28) leading to a fragment at m/z = 82.

Loss of HCN (M-27) from the pyrazole ring, a common fragmentation pathway for

pyrazoles, resulting in a fragment at m/z = 83.[12]

Loss of a hydrogen radical (M-1) to give a fragment at m/z = 109.

Experimental Protocol for Mass Spectrometry:

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS).

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization

techniques. EI is often used for volatile compounds and typically leads to more extensive

fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the comprehensive spectroscopic

analysis of a synthesized pyrazole derivative like 4-methyl-1H-pyrazole-5-carbaldehyde.[1]
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 4-methyl-1H-pyrazole-5-carbaldehyde

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Data Analysis

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization of pyrazole

derivatives.

Conclusion
The spectroscopic characterization of 4-methyl-1H-pyrazole-5-carbaldehyde is a critical step

in its synthesis and application in drug discovery and development. This technical guide

provides a detailed predictive analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry data based on established principles and data from analogous compounds. By

following the outlined experimental protocols and interpretive guidelines, researchers can
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confidently elucidate and confirm the structure of this and related pyrazole derivatives, thereby

advancing their research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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